Enhanced Lipophilicity (XLogP3) Compared to the Des-Chloro Analog
The presence of the 4-chlorophenyl substituent significantly increases the compound's lipophilicity relative to the des-chloro analog, 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Based on PubChem-computed XLogP3 values, the target compound has a predicted logP of 2.3, compared to 1.6 for the unsubstituted phenyl analog [1]. This increase of 0.7 log units translates to roughly a 5-fold higher partitioning into a lipid phase.
| Evidence Dimension | Predicted LogP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1006492-88-1): XLogP3 = 1.6 |
| Quantified Difference | Δ XLogP3 = +0.7 units, representing approximately a 5-fold increase in lipid partitioning. |
| Conditions | In silico prediction using the PubChem XLogP3 model. |
Why This Matters
Higher lipophilicity is directly correlated with improved membrane permeability, a critical parameter for intracellular target engagement and oral bioavailability in drug development.
- [1] PubChem. (n.d.). Compound Summary for CID 10610012: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. National Library of Medicine. View Source
